molecular formula C10H15F2NO3 B3011601 tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 1461706-61-5

tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B3011601
CAS No.: 1461706-61-5
M. Wt: 235.231
InChI Key: OUBSHAWQVGZKGP-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate: is a bicyclic compound with a unique structure that includes both fluorine and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with a suitable azabicyclic compound. The reaction conditions often include the use of a base and a solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are exploring its use in the development of drugs targeting specific enzymes and receptors .

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism by which tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
  • tert-Butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to the presence of fluorine atoms. Fluorine atoms can significantly influence the chemical and biological properties of the compound, such as increasing metabolic stability and enhancing binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBSHAWQVGZKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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